molecular formula C10H9BrO3 B1470945 3-(2-Bromophenyl)oxetane-3-carboxylic acid CAS No. 1706458-68-5

3-(2-Bromophenyl)oxetane-3-carboxylic acid

Cat. No. B1470945
CAS RN: 1706458-68-5
M. Wt: 257.08 g/mol
InChI Key: SLHHVLFDEIGCKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BPOC involves the reaction of appropriate starting materials, typically a bromophenyl-substituted precursor, with an oxetane ring-forming reagent. Detailed synthetic routes and conditions can be found in relevant literature.


Molecular Structure Analysis

BPOC’s molecular structure consists of a five-membered oxetane ring fused to a phenyl group. The bromine atom is attached to the phenyl ring. The carboxylic acid group is also part of the molecule. The arrangement of atoms and bond angles can be visualized using molecular modeling software or crystallographic data .


Chemical Reactions Analysis

BPOC may participate in various chemical reactions, including esterification, amidation, and nucleophilic substitution. Its reactivity depends on the functional groups present. Researchers have explored its behavior in different reaction conditions.


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization .

Scientific Research Applications

Oxetanes as Bioisosteres

Oxetanes, including structures like "3-(2-Bromophenyl)oxetane-3-carboxylic acid," are evaluated as bioisosteres of the carboxylic acid functional group due to their isosteric relationship with the carbonyl moiety. This investigation into oxetane and thietane derivatives reveals their potential as replacements for the carboxylic acid group in medicinal chemistry, offering new avenues for drug design with improved physicochemical properties (Lassalas et al., 2017).

Synthetic Methodologies

Research also delves into synthetic methodologies involving oxetane derivatives. For example, the palladium-catalyzed perarylation of carboxylic acids, including those related to "3-(2-Bromophenyl)oxetane-3-carboxylic acid," demonstrates the efficiency of creating tetraarylated products through C-H bond cleavage and decarboxylation, showcasing a method for constructing complex molecular architectures (Nakano et al., 2008).

Fluorescence Chemosensors

Furthermore, oxetane derivatives have been explored in the development of fluorescence chemosensors. A study on a chemosensor for Al(3+) detection highlights the incorporation of oxetane structures for improved water solubility and biocompatibility, facilitating the real-time monitoring of aluminum ions in living cells. This application underscores the versatility of oxetane derivatives in bioanalytical chemistry (Gui et al., 2015).

Drug Discovery and Molecular Docking

In drug discovery, oxetane derivatives, including "3-(2-Bromophenyl)oxetane-3-carboxylic acid," are integral to the synthesis of compounds with potential therapeutic applications. For instance, novel biphenyl ester derivatives synthesized from reactions with various carboxylic acids, including oxetane derivatives, have shown significant anti-tyrosinase activities. These findings illustrate the role of oxetane structures in creating bioactive molecules with potential for treating conditions like hyperpigmentation (Kwong et al., 2017).

properties

IUPAC Name

3-(2-bromophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHHVLFDEIGCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)oxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 2
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 3
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 4
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 5
3-(2-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 6
3-(2-Bromophenyl)oxetane-3-carboxylic acid

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